

UPLC-MS/MS method for high-throughput Olanzapine quantification

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Compound of Interest

Compound Name: Olanzapine-d8

CAS No.: 1093380-13-2

Cat. No.: B602515

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Application Note: High-Throughput Quantification of Olanzapine in Human Plasma via UPLC-MS/MS

Executive Summary

This application note details a robust, high-throughput UPLC-MS/MS methodology for the quantification of Olanzapine (OLZ) in human plasma. Designed for clinical research and bioequivalence studies, this protocol prioritizes speed without compromising analytical rigor.

Key Performance Indicators:

- Throughput: < 3.0 minute runtime per sample.
- Sensitivity: Lower Limit of Quantification (LLOQ) at 0.1 ng/mL.[1][2]
- Stability: Integrated oxidative protection using ascorbic acid.[3]
- Scalability: 96-well plate format compatible with automated liquid handlers.

Introduction & Clinical Context

Olanzapine is a second-generation atypical antipsychotic widely prescribed for schizophrenia and bipolar disorder. Due to its extensive first-pass metabolism (CYP1A2 and FMO3) and narrow therapeutic index, Therapeutic Drug Monitoring (TDM) is often required.

The Bioanalytical Challenge:

- **Oxidative Instability:** Olanzapine is highly susceptible to oxidation at the piperazine ring, particularly during sample processing and storage. Standard protocols often fail if oxidative stabilizers are not introduced immediately upon blood collection.
- **High-Throughput Demand:** Bioequivalence (BE) studies often generate thousands of samples. Traditional Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be bottlenecks.

This protocol utilizes Protein Precipitation (PPT) combined with Ultra-Performance Liquid Chromatography (UPLC) to resolve these challenges, offering a "dilute-and-shoot" workflow suitable for high-volume laboratories.

Method Development Strategy (The "Why") Stabilization Chemistry[4]

- **Mechanism:** Olanzapine degrades into Olanzapine-N-oxide.
- **Solution:** Ascorbic acid (0.25% w/v) acts as a sacrificial antioxidant. It must be added to the plasma before storage or freezing.
- **Expert Insight:** Do not rely solely on temperature control (-80°C). Without acidification or antioxidant addition, degradation can occur during the freeze-thaw cycles.

Chromatographic Separation

- **Column Choice:** A Waters ACQUITY UPLC HSS T3 (1.8 μm) is selected over standard C18 columns. The HSS T3 technology provides superior retention for polar bases like Olanzapine, allowing the use of a high-aqueous mobile phase at the start of the gradient to flush out phospholipids, reducing matrix effects.
- **Mobile Phase pH:** While high pH (Ammonium Bicarbonate) improves peak shape for bases, we utilize 0.1% Formic Acid (Low pH) to maximize ionization efficiency in positive ESI mode (ESI+), ensuring the lowest possible LLOQ.

Materials & Reagents

Category	Item	Specification
Analytes	Olanzapine (OLZ)	Purity > 99%
Olanzapine-d3 (IS)	Isotopic purity > 99%	
Matrix	Human Plasma	K2EDTA or Lithium Heparin
Solvents	Acetonitrile (ACN)	LC-MS Grade
Methanol (MeOH)	LC-MS Grade	
Formic Acid	LC-MS Grade	
Additives	Ascorbic Acid	ACS Reagent Grade
Consumables	96-well PPT Plates	Ostro™ or Sirocco™ (Optional for phospholipid removal)

Experimental Protocol

Stock & Working Solutions

- Stock Solution: Dissolve OLZ in Methanol to 1.0 mg/mL. Store at -20°C protected from light (amber vials).
- Internal Standard (IS): Dilute Olanzapine-d3 to 100 ng/mL in ACN.
- Stabilizer Solution: 5% Ascorbic Acid in water (Freshly prepared).

Sample Preparation (High-Throughput PPT)

- Step 1 (Stabilization): Add 10 µL of Stabilizer Solution to 190 µL of plasma immediately after thawing (Final conc ~0.25%).
- Step 2 (Precipitation): Transfer 50 µL of stabilized plasma to a 96-well plate.
- Step 3 (Extraction): Add 150 µL of Acetonitrile containing IS (Olanzapine-d3).
- Step 4 (Mixing): Vortex for 2 minutes at high speed.
- Step 5 (Clarification): Centrifuge at 4,000 x g for 10 minutes at 4°C.

- Step 6 (Transfer): Transfer 100 μ L of supernatant to a clean collection plate. Dilute with 100 μ L of 0.1% Formic Acid in water (to match initial mobile phase).

UPLC Conditions

Parameter	Setting
System	UPLC (e.g., Waters ACQUITY or Agilent 1290)
Column	ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 μ m
Column Temp	40°C
Flow Rate	0.5 mL/min
Injection Vol	2 - 5 μ L
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile

Gradient Profile:

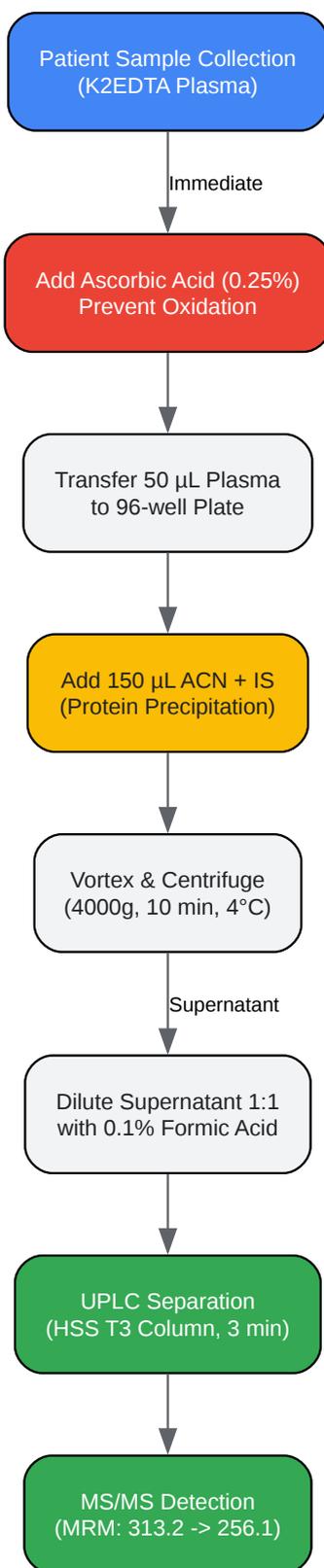
- 0.0 min: 90% A / 10% B
- 1.5 min: 10% A / 90% B (Ramp)
- 2.0 min: 10% A / 90% B (Hold)
- 2.1 min: 90% A / 10% B (Re-equilibrate)
- 3.0 min: End of Run

MS/MS Parameters

- Ionization: ESI Positive (ESI+)[4]
- Mode: MRM (Multiple Reaction Monitoring)[2][4][5][6][7]

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
Olanzapine	313.2	256.1	40	25	Quantifier
313.2	198.1	40	38	Qualifier	
Olanzapine-d3	316.2	256.1	40	25	Internal Std

Workflow Visualization



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Figure 1: High-throughput sample preparation and analytical workflow for Olanzapine quantification.

Validation Summary (Typical Data)

The following parameters represent typical acceptance criteria for a bioanalytical method validation according to FDA M10 guidelines.

Parameter	Acceptance Criteria	Typical Result
Linearity		0.1 – 50 ng/mL ()
Accuracy	±15% (±20% at LLOQ)	92% - 106%
Precision (CV)	<15% (<20% at LLOQ)	3.5% - 8.2%
Recovery	Consistent across levels	~85% (Protein Precipitation)
Matrix Effect	IS Normalized Factor ~1.0	0.98 - 1.02
Stability	Benchtop, Freeze/Thaw	Stable for 24h (with Ascorbic Acid)

Troubleshooting & Optimization

- Issue: Low Sensitivity (High LLOQ).
 - Cause: Ion suppression from phospholipids.
 - Fix: Switch standard PPT plate to a Phospholipid Removal Plate (e.g., Waters Ostro or Biotage Isolute). This physically filters lipids while precipitating proteins.
- Issue: Peak Tailing.
 - Cause: Interaction with free silanols on the column.
 - Fix: Ensure the column is an end-capped high-strength silica (HSS) or hybrid particle (BEH). Alternatively, increase mobile phase ionic strength by adding 2mM Ammonium

Formate.

- Issue: Unstable IS Response.
 - Cause: Deuterium exchange or matrix effects.
 - Fix: Ensure Olanzapine-d3 is used (d3 is on the methyl group, generally stable). Check for co-eluting matrix components.[8]

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